molecular formula C15H15I2NO3 B1139199 T2AA CAS No. 1380782-27-3

T2AA

Cat. No.: B1139199
CAS No.: 1380782-27-3
M. Wt: 511.09
InChI Key:
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Description

T2AA, also known as 4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol, is a compound that acts as an inhibitor of proliferating cell nuclear antigen (PCNA). This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and DNA replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T2AA involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

    Iodination: The introduction of iodine atoms into the phenol ring.

    Amination: The addition of an amino group to the intermediate compound.

    Hydroxylation: The introduction of a hydroxyl group to the intermediate compound.

The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The specific temperatures and reaction times vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

T2AA undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: this compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents.

The reaction conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted forms of this compound. These products have different chemical and biological properties, making them useful for various applications in scientific research.

Scientific Research Applications

T2AA has several scientific research applications, including:

    Cancer Biology: this compound is used as an inhibitor of proliferating cell nuclear antigen (PCNA), which plays a crucial role in DNA replication and repair.

    DNA Replication Studies: this compound is used to study the mechanisms of DNA replication and repair.

    Drug Development: this compound is used in the development of new drugs targeting PCNA and other proteins involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to T2AA include:

Uniqueness of this compound

This compound is unique due to its specific inhibition of proliferating cell nuclear antigen (PCNA) and its ability to induce DNA replication stress. Unlike other compounds, this compound has a high affinity for the PCNA/PIP-box peptide interaction, making it a potent inhibitor of DNA replication and a valuable tool in cancer research .

Properties

IUPAC Name

4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-7,10,19-20H,5,8,18H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOSKXJRVWVXRI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(CO)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](CO)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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